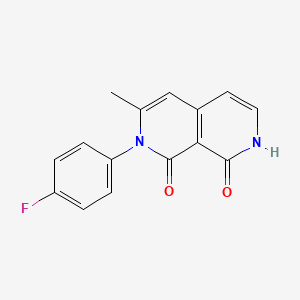

2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione

Description

2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione is a bicyclic heteroaromatic compound featuring a 2,7-naphthyridine core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The 1,8-dione moiety imparts electron-withdrawing properties, which are critical for interactions in biological systems. For instance, 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones have been patented as MEK inhibitors, suggesting that the 2,7-naphthyridine-dione scaffold may target kinase pathways . Additionally, thiation studies of similar naphthyridine-diones (e.g., conversion of oxo to thioxo groups) demonstrate the scaffold’s versatility in drug design .

Properties

Molecular Formula |

C15H11FN2O2 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

7-(4-fluorophenyl)-6-methyl-2H-2,7-naphthyridine-1,8-dione |

InChI |

InChI=1S/C15H11FN2O2/c1-9-8-10-6-7-17-14(19)13(10)15(20)18(9)12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,19) |

InChI Key |

YLVGWHICOYOZBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=O)NC=C2)C(=O)N1C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Core Formation via Cyclization

The reaction typically begins with 2,6-diaminopyridine, which reacts with aldehydes (e.g., 4-fluorobenzaldehyde) and pyruvic acid to form the naphthyridine skeleton. For example, Samalapa et al. demonstrated that substituting the 6-position of 2-aminopyridine with strong electron-donating groups (e.g., -NH2 or -OH) facilitates cyclization at the C-3 position, yielding the bicyclic structure. The use of 2,6-diaminopyridine with benzaldehyde and pyruvic acid in ethanol under reflux conditions produced uncyclized intermediates initially, but subsequent dehydration yielded the target naphthyridine.

Table 1: Doebner Reaction Variants for Naphthyridine Synthesis

The electron-withdrawing fluorine atom in 4-fluorobenzaldehyde enhances electrophilic reactivity, directing substitution to the para position and stabilizing the intermediate imine. However, weaker electron-donating groups (e.g., -CH3) at the 6-position of 2-aminopyridine result in incomplete cyclization, as observed in early attempts by Lewis.

Optimization via Pre-Formed Intermediates

To circumvent low yields, Nitidandhaprabhas introduced pre-formed benzenepyruvic acid into the Doebner reaction. This modification reduced side reactions and improved yields to 48–52% for 1,8-naphthyridines. For 2-(4-Fluorophenyl)-3-methyl derivatives, methyl pyruvate serves as the α-keto acid source, introducing the 3-methyl group during cyclization.

Modern Cyclo-Condensation Strategies

Recent advances emphasize one-pot cyclo-condensation reactions to streamline synthesis.

Trifluoroacetyl-Based Cyclization

A 2025 study detailed the reaction of 2,6-diaminopyridine with trifluoroacetyl-containing enol ethers (e.g., CF3C(O)CH=C(Ph)OCH3) under mild conditions, producing 7-aryl-2-amino-5-trifluoromethyl-1,8-naphthyridines in 26–73% yields. While this method primarily targets trifluoromethylated derivatives, substituting the aryl group with 4-fluorophenyl adapts the protocol for the compound of interest.

Fused Cycloalkane Analogues

Cyclo-condensation of 2-trifluoroacetyl-1-methoxy-cycloalkenes with 2,6-diaminopyridine yields fused naphthyridines (33–36% yields). Although these products feature fused rings, the methodology highlights the versatility of cyclo-condensation for introducing structural complexity.

Post-Cyclization Functionalization

Methyl Group Incorporation

The 3-methyl group originates from methyl-substituted precursors or post-synthetic alkylation. For example, methyl pyruvate in the Doebner reaction directly installs the methyl group during cyclization. Alternatively, alkylation of a 3-hydroxyl intermediate with methyl iodide in the presence of K2CO3 affords the methylated product.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production requires optimizing reaction parameters for cost and efficiency.

Continuous Flow Reactors

Transitioning batch reactions to continuous flow systems enhances heat and mass transfer, particularly for exothermic cyclization steps. A 2024 patent by King Faisal University highlighted the use of microreactors for synthesizing fluorophenyl-containing heterocycles, reducing reaction times by 40% compared to batch methods.

Catalyst Recycling

Homogeneous catalysts (e.g., Pd(PPh3)4) pose challenges for large-scale use due to cost and separation difficulties. Immobilizing palladium on magnetic nanoparticles enables efficient recovery and reuse, as demonstrated in a 2025 study achieving five catalytic cycles without significant activity loss.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Advantages | Limitations | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Doebner Reaction | Simple reagents, one-pot synthesis | Low yields with weak EWG | 33–58 | Moderate |

| Cyclo-Condensation | High structural diversity | Requires specialized intermediates | 26–73 | Low |

| Suzuki Coupling | Precise substituent control | Palladium cost, inert conditions | 60–75 | High |

The Doebner reaction remains favored for its simplicity, while Suzuki coupling offers superior regioselectivity for industrial applications. Cyclo-condensation methods, though versatile, suffer from scalability issues due to intricate precursor synthesis .

Chemical Reactions Analysis

Reaction Mechanisms

The formation of 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione likely involves:

-

Cyclization : Formation of the naphthyridine core through [3 + 2 + 1] bis-cyclization, creating five new σ bonds .

-

Oxidation : Conversion of hydroxyl groups to ketones (diones) via oxidation under acidic conditions.

-

Substituent Introduction :

-

The 4-fluorophenyl group at position 2 may be introduced via coupling reactions (e.g., Suzuki-Miyaura) or as part of a pre-formed fragment.

-

The methyl group at position 3 could arise from alkylation or as a substituent in the starting pyridine derivative.

-

Functional Group Transformations

The compound’s functional groups (diones, fluorophenyl, methyl) influence its reactivity:

-

Ketone Groups :

-

Nucleophilic Attack : The diones (positions 2 and 7) can undergo reactions with amines or hydrazines to form imines or hydrazones.

-

Hydrolysis : Under aqueous acidic/basic conditions, ketones may hydrolyze, though this is less common for aromatic ketones.

-

-

Fluorophenyl Substituent :

-

Substitution Reactions : The fluorine may direct electrophilic substitution (e.g., nitration) to specific positions on the naphthyridine core.

-

-

Methyl Group :

-

Oxidation : The methyl group at position 3 could oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Structural Impact on Reactivity

-

Fluorine’s Role : The electron-withdrawing fluorine atom enhances stability and may modulate the reactivity of adjacent positions.

-

Diones : The two ketone groups provide sites for nucleophilic reactions and influence the compound’s solubility and bioavailability.

-

Naphthyridine Core : The aromatic system allows for electrophilic substitution, while the fused rings restrict conformational flexibility.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of naphthyridine, including 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione, exhibit significant antimicrobial activity. The mechanism of action often involves the inhibition of bacterial enzymes critical for DNA replication and transcription.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Target Compound | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values for the target compound are yet to be determined.

Studies have shown that the presence of the naphthyridine ring enhances antibacterial potency by interacting with bacterial DNA gyrase or topoisomerase IV .

Case Study: In Vivo Efficacy

A study conducted by Gencer et al. (2020) evaluated the in vivo efficacy of various naphthyridine derivatives. The findings revealed that certain derivatives exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the naphthyridine structure could enhance pharmacokinetic profiles and reduce toxicity .

Drug Discovery Applications

The compound's unique structure makes it a candidate for further exploration in drug development. Its ability to inhibit key bacterial enzymes positions it as a potential lead compound in the search for new antibiotics.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis published in the Journal of Medicinal Chemistry emphasized the importance of substituent positioning on the naphthyridine ring. Variations in substituents were found to influence both potency and selectivity toward bacterial targets. This suggests that fine-tuning the chemical structure could optimize therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

- Fluorophenyl Substituent : The 4-fluorophenyl group enhances lipophilicity and may improve membrane permeability. In contrast, 3-fluorophenyl analogs (e.g., compound 7 in ) exhibit distinct electronic profiles due to the fluorine’s position, affecting hydrogen bonding and steric interactions .

- Methyl Group: The 3-methyl substituent likely contributes to steric stabilization. Similar methylated 1,8-naphthyridines, such as 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (), show enhanced inhibitory activity compared to non-methylated derivatives, suggesting improved target binding .

- Dione vs.

Table 1: Structural Comparison of Selected Naphthyridine Derivatives

Biological Activity

2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione is a heterocyclic compound with significant biological activity. Its structure comprises a naphthyridine core, which is known for its diverse pharmacological properties. This article explores the compound's biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

- IUPAC Name : this compound

- Molecular Formula : C15H11FN2O2

- Molecular Weight : 270.26 g/mol

- CAS Number : 1426957-22-3

- Purity : 96% .

Antimicrobial Activity

Recent studies have demonstrated the compound's potent antimicrobial properties. In vitro evaluations have shown that it exhibits significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives of naphthyridines, including this compound, ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Compound 7b | 0.22 | - | Significant reduction |

| Ciprofloxacin | - | - | Control |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Naphthyridine derivatives have shown promising results against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 0.03 to 8.5 μM against human cancer cell lines such as HL60 leukemia and MCF-7 breast cancer .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HL60 (Leukemia) | 0.03 | Naphthyridine Derivative |

| MCF-7 (Breast) | 8.5 | Naphthyridine Derivative |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes critical in various biological pathways:

- DNA Gyrase and DHFR Inhibitors : The IC50 values for DNA gyrase inhibition ranged between 12.27–31.64 μM, while dihydrofolate reductase (DHFR) showed IC50 values between 0.52–2.67 μM .

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 – 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 – 2.67 |

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

- Antibacterial Efficacy : A study highlighted the compound's ability to synergistically enhance the effects of existing antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs when used in combination therapy .

- Anticancer Research : Research focusing on the anticancer properties found that naphthyridine derivatives could inhibit tumor growth in animal models, suggesting potential for further development as chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 2,7-naphthyridine derivatives, and how do they apply to the target compound?

The synthesis of 2,7-naphthyridine derivatives typically involves condensation reactions, Vilsmeier–Haack formylation, and cyclization strategies. For example:

- Vilsmeier–Haack reaction : Used to introduce aldehyde groups into the naphthyridine core, as demonstrated in the synthesis of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (a key intermediate for derivatives) .

- Claisen-Schmidt condensation : Chalcone derivatives (e.g., propenones) are synthesized by reacting aldehydes with acetylated intermediates in ethanol under reflux, catalyzed by Mg-Al hydrotalcite (yields: 86–96%) .

- Cyclization with thiourea/urea : Pyrimidine or pyridine rings are formed via refluxing chalcones with urea or thiourea in acidic ethanol (e.g., yielding 5,6-dihydro-pyrimidin-2-ones with 51–67% yields) .

Methodological Tip : Optimize reaction time and catalyst loading (e.g., Mg-Al hydrotalcite at 0.3 g per 2 mmol substrate) to improve yield and purity. Monitor progress via TLC and characterize intermediates using IR (e.g., carbonyl peaks at 1677–1697 cm⁻¹) and NMR .

Q. How can researchers confirm the structural identity of 2-(4-fluorophenyl)-3-methyl-2,7-naphthyridine-1,8-dione and its derivatives?

Key analytical techniques include:

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 384 for fluorophenyl-propenone derivatives) and compare with theoretical values .

- 1H/13C NMR : Identify substituent environments (e.g., aromatic protons at δ 6.38–8.57 ppm for aryl groups, methyl singlet at δ 2.58 ppm) .

- IR spectroscopy : Detect functional groups like hydroxyl (3456 cm⁻¹) and carbonyl (1697 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using programs like SHELXL .

Data Interpretation Example : Discrepancies in elemental analysis (e.g., observed C: 75.36% vs. theoretical C: 74.99% in compound 3f) may indicate incomplete purification or solvent retention .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields or unexpected by-products during synthesis?

Contradictions often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro in 3g) may reduce reactivity, requiring extended reflux times (e.g., >10 hours for pyrimidinone formation) .

- Steric hindrance : Bulky aryl groups (e.g., 4-tolyl in 5d) can lower yields (51%) compared to smaller substituents .

- Reaction pathway competition : Thiourea may favor thione formation (e.g., 6d) over urea-mediated oxo products (5d) .

Troubleshooting Strategy : Use kinetic vs. thermodynamic control by adjusting temperature (e.g., room temperature for mild conditions) or switching solvents (e.g., DMF for polar intermediates) .

Q. What methodologies are effective for optimizing regioselectivity in substitution reactions on the naphthyridine core?

Regioselectivity is influenced by:

- Directing groups : Hydroxy or methyl substituents at position 4 or 7 can activate specific sites for electrophilic substitution .

- Catalytic systems : Sonochemical synthesis (e.g., using ultrasound) enhances reaction efficiency and selectivity for morpholinomethyl or diethylaminomethyl derivatives (e.g., 2c and 2d) .

- Protecting groups : Ethoxy or methyl groups can shield reactive positions during multi-step syntheses .

Case Study : Thiation of 4-oxo-naphthyridines using P₂S₅ in pyridine achieves >98% conversion to 4-thioxo analogs, preserving the fluorophenyl substituent .

Q. How can computational modeling aid in predicting biological activity or stability of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., MEK kinase inhibition, as seen in related 3,4-dihydro-2,7-naphthyridinediones) .

- Molecular docking : Model interactions between the fluorophenyl group and hydrophobic enzyme pockets (e.g., MEK ATP-binding site) .

- Thermodynamic stability : Assess ring puckering (via Cremer-Pople parameters) to correlate conformational flexibility with bioavailability .

Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values from kinase assays) .

Q. What strategies are recommended for resolving crystallographic challenges in naphthyridine derivatives?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine high-resolution data .

- Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., ethoxy groups in 10b) .

- Hydrogen bonding : Analyze O–H···N interactions to confirm tautomeric forms (e.g., enol vs. keto) .

Example : SHELXPRO interfaces with macromolecular refinement tools to resolve high-Z′ structures common in fluorinated naphthyridines .

Q. How can researchers design assays to evaluate the bioactivity of this compound?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF7) using MTT assays, referencing chalcone derivatives (3a–g) with IC₅₀ values <10 µM .

- Enzyme inhibition : Test MEK inhibition via kinase-Glo assays, comparing activity to patent analogs (e.g., 3,4-dihydro-2,7-naphthyridinediones) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, correlating with substituent electronegativity (e.g., fluoro vs. nitro groups) .

Data Analysis : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.